molecular formula C24H18FNO3 B15008708 (4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B15008708
M. Wt: 387.4 g/mol
InChI Key: ZFMLLOQIIQSNPX-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a fluorophenyl group, a hydroxy group, and a methyphenyl group attached to a dihydropyrrolone ring. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps. One common method includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by chlorination and subsequent reactions to introduce the necessary functional groups . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as POCl3 for chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and fluorophenyl groups.

    Acylation: Acylation reactions are used in its synthesis and can be further applied to modify its structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Its structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but they generally include interactions with proteins and other biomolecules that play a role in cellular processes.

Comparison with Similar Compounds

Similar compounds include other dihydropyrrolone derivatives with varying substituents These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical properties and applications

Properties

Molecular Formula

C24H18FNO3

Molecular Weight

387.4 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18FNO3/c1-15-8-7-11-17(14-15)26-21(18-12-5-6-13-19(18)25)20(23(28)24(26)29)22(27)16-9-3-2-4-10-16/h2-14,21,27H,1H3/b22-20+

InChI Key

ZFMLLOQIIQSNPX-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F

Canonical SMILES

CC1=CC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.